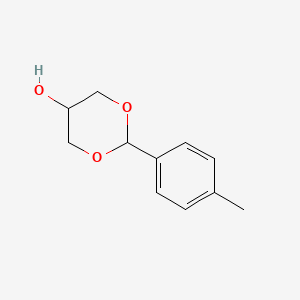

2-(4-Methylphenyl)-1,3-dioxan-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methylphenyl)-1, 3-dioxan-5-ol belongs to the class of organic compounds known as toluenes. Toluenes are compounds containing a benzene ring which bears a methane group. 2-(4-Methylphenyl)-1, 3-dioxan-5-ol is soluble (in water) and a very weakly acidic compound (based on its pKa).

Applications De Recherche Scientifique

1. Synthesis and Electrochemical Properties

2-(4-Methylphenyl)-1,3-dioxan-5-ol serves as a precursor in the synthesis of novel cofacial bismetallophthalocyanines and their water-soluble derivatives. These compounds exhibit varied electrochemical and spectroelectrochemical properties due to strong intramolecular interactions between phthalocyanine units. This synthesis approach has implications for developing materials with specific electrical and semiconductor properties (Özer et al., 2007).

2. Catalysed Condensations in Renewable Chemicals

The compound is involved in acid-catalysed condensation with glycerol, leading to the formation of [1,3]dioxan-5-ols. This process is significant for converting glycerol, a renewable material, into novel platform chemicals, potentially useful in various industrial applications (Deutsch et al., 2007).

3. Nucleophilic Substitution and Synthesis Implications

The compound's reactivity in nucleophilic substitution reactions has been studied, highlighting its potential in synthesizing pure glycerides and other organic compounds. These studies provide insights into its use in complex organic synthesis processes (Aneja & Davies, 1974).

4. Application in Chiral NMR Shift Reagents

2-(4-Methylphenyl)-1,3-dioxan-5-ol derivatives have been utilized as chiral solvating agents for determining the enantiomeric excess of compounds via NMR spectroscopy. This application is crucial in stereochemical analysis and the pharmaceutical industry (Enders, Thomas, & Runsink, 1999).

5. Material Science and Organic Photovoltaics

Derivatives of 2-(4-Methylphenyl)-1,3-dioxan-5-ol have been used in synthesizing oligophenylenevinylenes for potential use in plastic solar cells. This research is part of the broader effort to develop new materials for renewable energy technologies (Jørgensen & Krebs, 2005).

6. Supramolecular Structures and Crystallography

Studies on the crystal structures of derivatives of 2-(4-Methylphenyl)-1,3-dioxan-5-ol contribute to the understanding of molecular interactions and supramolecular architecture, which are essential in the field of crystallography and material science (Jebas et al., 2013).

7. Antioxidant Activity Studies

Exploratory studies have been conducted on the peroxyl-radical-scavenging activity of heterocyclic analogues of 2-(4-Methylphenyl)-1,3-dioxan-5-ol. Such research is valuable for understanding the antioxidant properties of these compounds, which could have applications in healthcare and food industries (Stobiecka et al., 2016).

Propriétés

Numéro CAS |

4757-23-7 |

|---|---|

Formule moléculaire |

C11H14O3 |

Poids moléculaire |

194.23 g/mol |

Nom IUPAC |

2-(4-methylphenyl)-1,3-dioxan-5-ol |

InChI |

InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)11-13-6-10(12)7-14-11/h2-5,10-12H,6-7H2,1H3 |

Clé InChI |

IIDQVIGMKXQUDM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2OCC(CO2)O |

SMILES canonique |

CC1=CC=C(C=C1)C2OCC(CO2)O |

Autres numéros CAS |

4757-23-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-Aminobenzoyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1618500.png)

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B1618506.png)

![n,n'-Bis[(e)-phenylmethylidene]pentane-1,5-diamine](/img/structure/B1618513.png)

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1618515.png)

![[4-(Diethylamino)phenyl]methanol](/img/structure/B1618516.png)

![2-Phenyloxazolo[4,5-c]pyridine](/img/structure/B1618519.png)